

ML204: A Versatile Tool for Investigating TRPC4/TRPC5-Mediated Metabolic Pathways

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Compound of Interest

Compound Name: ML202

Cat. No.: B15578613

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, and emerging evidence suggests their significant role in the regulation of metabolic homeostasis. These application notes provide a comprehensive overview of ML204 as a tool for metabolic pathway analysis, detailing its observed effects and providing protocols for its use in both in vivo and in vitro experimental settings.

Mechanism of Action

ML204 acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations, including Ca^{2+} , into the cell.[1][2] The activation of TRPC4 and TRPC5 is often linked to G-protein coupled receptor (GPCR) signaling and phospholipase C (PLC) activation.[5][6] By inhibiting these channels, ML204 allows researchers to probe the downstream consequences of TRPC4/TRPC5 blockade on various cellular and systemic metabolic pathways.

Data Presentation: Quantitative Effects of ML204

The following tables summarize the reported quantitative effects of ML204 in a mouse model of sucrose-induced metabolic imbalance.

Table 1: In Vivo Efficacy of ML204

Parameter	Value	Source
IC50 (TRPC4 β -mediated Ca ²⁺ influx)	0.96 μ M	[1][2]
IC50 (TRPC4 β current inhibition)	2.6 - 2.9 μ M	[3]
Selectivity (vs. TRPC6)	19-fold	[1][2]

Table 2: Effects of ML204 on Metabolic Parameters in a High-Sucrose Diet Mouse Model[7][8]

Parameter	Diet	Vehicle Control	ML204 (2 mg/kg)	Fold Change
Blood Glucose (mg/dL)	Standard	~150	~250	~1.67
High-Sucrose	~200	~350	~1.75	
Triglycerides (mg/dL)	High-Sucrose	~150	~250	~1.67
Total Cholesterol (mg/dL)	High-Sucrose	~150	~200	~1.33
Adipose Tissue TNF α (pg/mg protein)	High-Sucrose	~40	~60	1.5
Liver TNF α (pg/mg protein)	High-Sucrose	~20	~30	1.5

Data are approximated from graphical representations in the source material and are intended for comparative purposes.

Experimental Protocols

In Vivo Protocol: Induction of Metabolic Imbalance in Mice

This protocol is based on a study investigating the effects of ML204 on sucrose-induced metabolic alterations.^[7]

1. Animal Model and Diet:

- Species: Male Swiss mice.
- Diet:
 - Control Group: Standard rodent chow and water ad libitum.
 - High-Sucrose (HS) Group: Standard rodent chow and a 30% sucrose solution in drinking water ad libitum.
- Duration: 20 weeks to induce metabolic imbalance.

2. ML204 Administration:

- Compound: ML204, dissolved in 3% DMSO in PBS.
- Dose: 2 mg/kg body weight.
- Route of Administration: Subcutaneous injection.
- Frequency: Once daily for 7 consecutive days, starting at week 19.
- Control: Vehicle (3% DMSO in PBS) administered under the same regimen.

3. Metabolic Phenotyping:

- Glucose Tolerance Test (GTT):
 - Fast animals for 6 hours.

- Administer a 2 g/kg glucose solution via intraperitoneal injection.
- Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.
- Blood Lipid Analysis:
 - Collect blood samples via cardiac puncture at the end of the study.
 - Measure plasma triglycerides and total cholesterol using commercially available enzymatic kits.
- Tissue Analysis:
 - Harvest mesenteric adipose tissue and liver.
 - Homogenize tissues for the measurement of inflammatory markers such as TNF α using ELISA kits.
 - Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for hepatic steatosis and adipocyte size).

In Vitro Protocols: Cellular Metabolic Analysis

While specific studies detailing the use of ML204 for in vitro analysis of glycolysis and oxidative phosphorylation are limited, the following protocols can be adapted to investigate its effects on cellular energy metabolism.

Protocol 1: Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol provides a framework for using the Agilent Seahorse XF platform to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), as indicators of oxidative phosphorylation and glycolysis, respectively.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Cell Culture and Seeding:

- Select a cell line relevant to the metabolic pathway of interest.

- Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

2. ML204 Treatment:

- Prepare a stock solution of ML204 in DMSO.
- On the day of the assay, prepare fresh dilutions of ML204 in Seahorse XF assay medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25 μ M) to determine the optimal concentration.
- Replace the culture medium with the ML204-containing assay medium or vehicle control.
- Incubate the cells for a predetermined duration (e.g., 1, 6, or 24 hours) in a non-CO₂ incubator at 37°C for 45-60 minutes prior to the assay.

3. Seahorse XF Mito Stress Test:

- This assay assesses mitochondrial function by the sequential injection of mitochondrial inhibitors.
- Port A: Oligomycin (inhibits ATP synthase).
- Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential).
- Port C: Rotenone/Antimycin A (Complex I and III inhibitors).
- Run the pre-programmed Mito Stress Test protocol on the Seahorse XF Analyzer.

4. Seahorse XF Glycolysis Stress Test:

- This assay measures key parameters of glycolytic flux.
- Port A: Glucose (to fuel glycolysis).
- Port B: Oligomycin (to force cells to rely on glycolysis for ATP production).
- Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of hexokinase).

- Run the pre-programmed Glycolysis Stress Test protocol.

5. Data Analysis:

- Normalize OCR and ECAR data to cell number.
- Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).

Protocol 2: Measurement of Cellular ATP Levels

This protocol allows for the quantification of total cellular ATP as an indicator of energy status following treatment with ML204.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Cell Culture and Treatment:

- Seed cells in a 96-well white, clear-bottom plate at an optimal density.
- Treat cells with varying concentrations of ML204 or vehicle control for the desired duration.

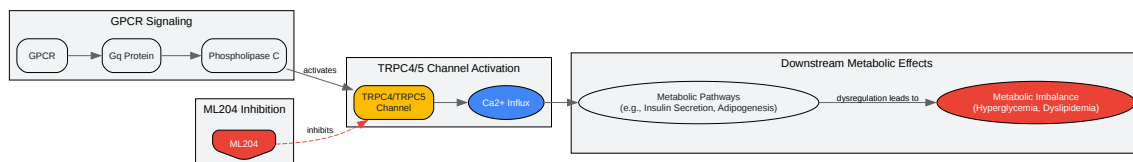
2. ATP Measurement:

- Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®).
- Equilibrate the plate and reagents to room temperature.
- Add the ATP reagent to each well.
- Incubate for 10 minutes in the dark to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

3. Data Normalization:

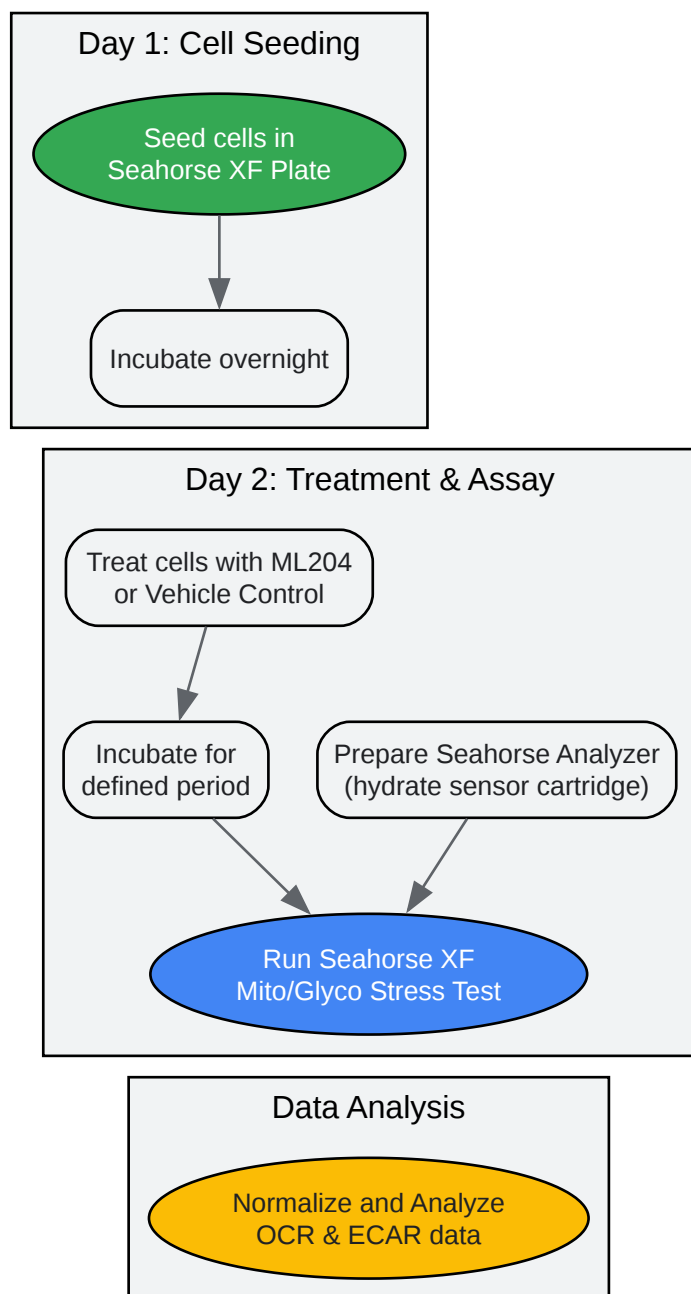
- In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize ATP levels to cell number.

Visualizations



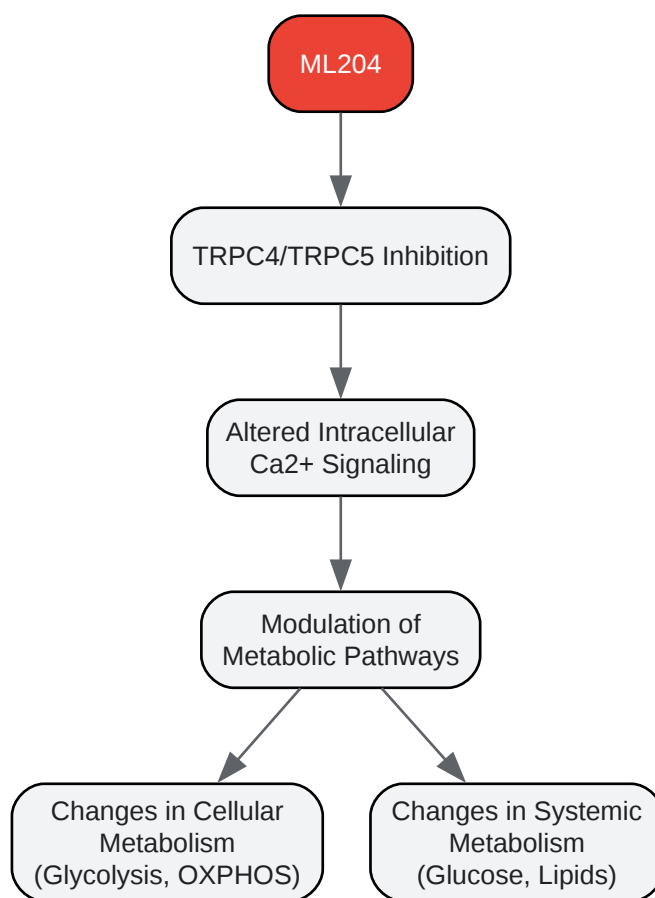
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Caption: Proposed signaling pathway of ML204 in metabolic regulation.



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Caption: Experimental workflow for in vitro metabolic analysis using ML204.



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Caption: Logical relationship of ML204's action on metabolism.

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